

## GS-9851: A Technical Overview of a Potent Hepatitis C Virus Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**GS-9851**, also known as sofosbuvir (formerly PSI-7851), is a direct-acting antiviral agent that has revolutionized the treatment of chronic hepatitis C virus (HCV) infection. As a nucleotide analog inhibitor of the HCV NS5B RNA-dependent RNA polymerase, **GS-9851** effectively terminates viral replication, leading to high cure rates across various HCV genotypes. This technical guide provides an in-depth overview of the chemical structure, properties, mechanism of action, and key experimental data related to **GS-9851**.

### **Chemical Structure and Properties**

**GS-9851** is a phosphoramidate prodrug of a uridine nucleotide analog. Its chemical name is isopropyl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate. The presence of the phosphoramidate moiety enhances the delivery of the active nucleotide into hepatocytes. **GS-9851** is a mixture of two diastereoisomers at the phosphorus center: GS-491241 (the Rp isomer) and GS-7977 (the Sp isomer), with GS-7977 being the more pharmacologically active component.



| Property         | Value                                                                                                                                           |
|------------------|-------------------------------------------------------------------------------------------------------------------------------------------------|
| Chemical Formula | C22H29FN3O9P                                                                                                                                    |
| Molecular Weight | 529.45 g/mol                                                                                                                                    |
| IUPAC Name       | isopropyl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate |
| CAS Number       | 1190307-88-0                                                                                                                                    |
| Synonyms         | Sofosbuvir, PSI-7851, GS-7977                                                                                                                   |

## **Mechanism of Action and Metabolic Pathway**

**GS-9851** is a prodrug that is metabolized intracellularly to its active triphosphate form, GS-461203. This active metabolite mimics the natural uridine nucleotide and is incorporated into the nascent HCV RNA chain by the NS5B polymerase. The presence of the 2'-fluoro and 2'-C-methyl modifications on the ribose sugar sterically hinders the addition of the subsequent nucleotide, leading to chain termination and inhibition of viral replication.

The metabolic activation of **GS-9851** occurs primarily in hepatocytes and involves a series of enzymatic steps.





Click to download full resolution via product page

Fig. 1: Metabolic activation pathway of GS-9851.

## **In Vitro Efficacy**

The antiviral activity of **GS-9851** has been evaluated in various HCV replicon systems. The 50% and 90% effective concentrations (EC50 and EC90) demonstrate its potent and pangenotypic activity.



| HCV Genotype | Replicon System | EC50 (µM)   | EC90 (μM)   |
|--------------|-----------------|-------------|-------------|
| 1a           | H77             | 0.08 - 0.14 | 0.41 - 0.43 |
| 1b           | Con1            | 0.03 - 0.10 | 0.16 - 0.40 |
| 2a           | JFH-1           | 0.03 - 0.05 | 0.13 - 0.28 |
| 3a           | S52             | 0.04        | 0.20        |
| 4a           | ED43            | 0.03        | 0.12        |
| 5a           | SA13            | 0.08        | 0.30        |
| 6a           | HK6a            | 0.05        | 0.22        |

### **Pharmacokinetics**

Pharmacokinetic studies of **GS-9851** have been conducted in healthy subjects and patients with chronic HCV infection. Following oral administration, **GS-9851** is rapidly absorbed and extensively metabolized. The primary circulating metabolite is the inactive nucleoside analog GS-331007, while the active triphosphate, GS-461203, is concentrated within hepatocytes.

Single Ascending Dose Study in Healthy Subjects

| Dose      | Analyte    | Cmax<br>(ng/mL) | AUC0-last<br>(ng·h/mL) | Tmax (h)      | t1/2 (h)  |
|-----------|------------|-----------------|------------------------|---------------|-----------|
| 100 mg    | GS-9851    | 243 ± 103       | 247 ± 78               | 1.0 (0.5-1.5) | 0.5 ± 0.1 |
| GS-566500 | 148 ± 52   | 344 ± 101       | 1.5 (1.0-2.0)          | 2.7 ± 0.6     |           |
| GS-331007 | 453 ± 111  | 4870 ± 1040     | 4.0 (3.0-4.0)          | 17.8 ± 4.8    | _         |
| 400 mg    | GS-9851    | 618 ± 321       | 632 ± 204              | 1.0 (0.5-2.0) | 0.5 ± 0.1 |
| GS-566500 | 321 ± 106  | 823 ± 235       | 2.0 (1.0-4.0)          | 2.9 ± 0.4     |           |
| GS-331007 | 1010 ± 230 | 16900 ± 3800    | 4.0 (2.0-6.0)          | 27.5 ± 6.9    | _         |

## Multiple Ascending Dose Study in HCV Genotype 1 Patients (400 mg/day for 7 days)



| Analyte   | Cmax (ng/mL) | AUC0-24<br>(ng·h/mL) | Tmax (h)      | t1/2 (h)   |
|-----------|--------------|----------------------|---------------|------------|
| GS-9851   | 567 ± 160    | 579 ± 158            | 1.0 (0.5-2.0) | 0.5 ± 0.1  |
| GS-566500 | 257 ± 59     | 741 ± 174            | 2.0 (1.0-4.0) | 2.8 ± 0.5  |
| GS-331007 | 1080 ± 240   | 18600 ± 4200         | 4.0 (2.0-6.0) | 25.4 ± 5.7 |

# Experimental Protocols In Vitro Antiviral Activity Assay (HCV Replicon System)





Click to download full resolution via product page

Fig. 2: Workflow for determining in vitro antiviral activity.

Methodology:



- Cell Culture: Huh-7 cells stably expressing an HCV subgenomic replicon containing a firefly luciferase reporter gene are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and G418 for selection.
- Assay Procedure:
  - Cells are seeded at a density of 5,000 cells per well in a 96-well plate.
  - After 24 hours, the culture medium is replaced with medium containing serial dilutions of GS-9851.
  - The plates are incubated for 72 hours at 37°C in a humidified 5% CO2 atmosphere.
- Data Analysis:
  - Following incubation, the cells are lysed, and luciferase activity is measured using a commercial luciferase assay system and a luminometer.
  - The concentration of GS-9851 that inhibits HCV RNA replication by 50% (EC50) and 90% (EC90) is calculated by fitting the dose-response data to a four-parameter logistic equation.

## Bioanalytical Method for Quantification in Human Plasma





Click to download full resolution via product page



To cite this document: BenchChem. [GS-9851: A Technical Overview of a Potent Hepatitis C Virus Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610319#chemical-structure-and-properties-of-gs-9851]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com